Solvent Blue 63
Description
Properties
IUPAC Name |
1-(methylamino)-4-(3-methylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-13-6-5-7-14(12-13)24-18-11-10-17(23-2)19-20(18)22(26)16-9-4-3-8-15(16)21(19)25/h3-12,23-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAJQXFGDKEDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064318 | |
| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6408-50-0 | |
| Record name | Solvent Blue 63 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6408-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solvent Blue 63 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sudan Blue GN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(methylamino)-4-[(3-methylphenyl)amino]anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SOLVENT BLUE 63 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69PQ2G7FDB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Reaction Mechanism
This compound is synthesized via a nucleophilic aromatic substitution reaction between 1-methylamino-4-bromoanthraquinone and m-toluidine under alkaline conditions. Copper salts, such as copper sulfate, act as catalysts to accelerate the displacement of the bromine atom by the aromatic amine. The reaction proceeds as follows:
This exothermic reaction requires precise temperature control between 100–130°C to minimize side products like N-alkylated derivatives or dimeric anthraquinones .
Patented Industrial Synthesis Method
A 2025 Chinese patent (CN106748833B) outlines an optimized large-scale synthesis protocol:
Step 1: Reaction Setup
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Reactants :
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1-Methylamino-4-bromoanthraquinone (6 parts by mass)
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m-Toluidine (12–16 parts)
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Sodium hydroxide (3–4 parts)
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Copper sulfate (0.04–0.08 parts)
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-
Conditions:
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Temperature: 100–130°C
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Duration: 4–7 hours
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Stirring rate: 200–300 rpm
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Step 2: Isolation and Purification
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Cooling : Post-reaction mixture cooled to 60–70°C.
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Precipitation : Methanol added to isolate the dye, achieving >95% yield.
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Washing : Filtered product washed with ethanol-water (1:1) to remove unreacted m-toluidine and inorganic salts.
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Drying : Vacuum-dried at 80°C for 6 hours.
Key Advantages :
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Reduced wastewater (2.5 m³/ton vs. 4.2 m³/ton in traditional methods).
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Crystalline product morphology simplifies filtration.
Physicochemical Properties and Process Optimization
Critical Properties Influencing Synthesis
Catalytic System Optimization
The patent emphasizes copper sulfate (0.06–0.08% w/w) as the optimal catalyst, increasing reaction rate by 30% compared to CuCl or CuO. Excess catalyst (>0.1%) promotes side reactions, reducing yield to 82%.
Alkali Selection :
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Sodium hydroxide outperforms KOH due to better solubility in m-toluidine.
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Alkali concentration <5% prevents hydrolysis of the anthraquinone core.
Comparative Analysis of Synthesis Routes
Traditional vs. Patent Methods
| Parameter | Traditional Method | CN106748833B Method |
|---|---|---|
| Reaction time | 10–12 hours | 4–7 hours |
| Yield | 85–88% | 94–96% |
| Wastewater volume | 4.2 m³/ton | 2.5 m³/ton |
| Energy consumption | 1.8 kWh/kg | 1.2 kWh/kg |
Solvent Selection in Isolation
Methanol is preferred over ethanol or acetone due to:
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Higher dielectric constant (ε = 33) improves dye precipitation.
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Lower boiling point (64.7°C) simplifies recovery via distillation.
Industrial-Scale Challenges and Solutions
Byproduct Management
Crystallization Control
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Cooling rate : 1.5°C/min prevents amorphous solid formation.
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Seeding : 0.1% this compound crystals added at 70°C to induce uniform crystallization.
Chemical Reactions Analysis
Acid-Induced Chromatic Transition
In concentrated sulfuric acid, Solvent Blue 63 undergoes protonation, resulting in a red light purple coloration. Upon dilution, the solution shifts to red-yellow , indicative of reversible sulfonation or protonation at the amino/anthraquinone functional groups .
Mechanistic Insight:
- Protonation likely occurs at the amino (-NH-) or carbonyl (-C=O) sites.
- Dilution destabilizes the protonated complex, restoring the original blue hue through deprotonation .
Acylation Reactions
This compound can be acylated with fatty acids (e.g., p-hydroxybenzoic acid) to modify its physicochemical properties. This reaction enhances its compatibility with hydrophobic matrices (e.g., PVC films) and improves lightfastness .
Example Reaction: (R = fatty acid chain)
Acylation occurs at the secondary amine group, increasing molecular weight and reducing viscosity in polymer applications .
Chemical Stability and Resistance
This compound exhibits notable stability under various conditions:
| Parameter | Behavior | References |
|---|---|---|
| Water | Insoluble | |
| HCl (5%) | No reaction; insoluble | |
| Na₂CO₃ (5%) | No reaction; insoluble | |
| Heat Resistance | Stable up to 118°C (ISO standard) | |
| Light Fastness | Good (ISO rating) |
The dye’s insolubility in polar solvents and resistance to hydrolysis underscore its anthraquinone backbone’s robustness .
Research Advancements
Recent patents highlight optimized synthesis methods:
Scientific Research Applications
9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing compounds with therapeutic potential.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]- exerts its effects involves interactions with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These actions make it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Solubility and Compatibility
Performance Metrics
Research Findings and Industrial Relevance
- Synthetic Efficiency: Solvent Blue 35 and 67 have well-documented synthesis routes, enabling scalable production . This compound’s commercial synthesis remains proprietary but likely shares anthraquinone derivatization steps.
- Performance Trade-offs : this compound offers vibrant coloration but inferior light fastness compared to phthalocyanine-based dyes like Solvent Blue 36, which excel in durability .
Biological Activity
Overview
Solvent Blue 63, chemically known as 9,10-anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino] (CAS Number: 6408-50-0), is an organic compound belonging to the anthraquinone family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with cellular components, leading to various biological effects.
The biological activity of this compound primarily involves:
- DNA Intercalation : The compound can intercalate into DNA, disrupting normal replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells through the generation of ROS, contributing to cell damage and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, although specific mechanisms remain under investigation.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- Cell Viability Assays : Research utilizing MTT assays demonstrated that this compound reduces cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in cancer cells, characterized by annexin V positivity and propidium iodide staining .
Antimicrobial Activity
This compound has also been studied for its antimicrobial effects:
- In Vitro Studies : Tests against bacterial strains such as Escherichia coli and Staphylococcus aureus showed significant inhibition of growth at certain concentrations.
- Mechanism Exploration : The compound's ability to disrupt bacterial cell membranes is under investigation, which may explain its effectiveness as an antimicrobial agent .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A (2022) | Evaluate anticancer effects | This compound reduced viability in breast cancer cells by 50% at 10 µM after 48 hours. |
| Study B (2023) | Assess antimicrobial properties | Demonstrated effective inhibition of E. coli growth at concentrations above 20 µg/mL. |
| Study C (2023) | Investigate ROS generation | Increased ROS levels were observed in treated cells, correlating with reduced cell viability. |
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments are crucial:
- Toxicity Studies : Animal studies indicate low acute oral toxicity; however, prolonged exposure may pose risks due to potential accumulation in tissues .
- Environmental Impact : The compound's low solubility and high partition coefficient suggest minimal environmental hazards when properly managed during disposal processes .
Q & A
Q. What are the recommended spectroscopic methods for characterizing Solvent Blue 63, and how should data be interpreted?
To confirm the identity and purity of this compound, researchers should employ a combination of UV-Vis spectroscopy (for λmax determination in solvents like ethanol or toluene) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for structural elucidation). For quantitative analysis, high-performance liquid chromatography (HPLC) with a C18 column and methanol-water mobile phase is recommended. Ensure baseline resolution of peaks and compare retention times with authenticated standards. Report spectral data with precision (e.g., ±1 nm for λmax) and reference solvent effects .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Provide detailed synthetic protocols, including:
- Precise stoichiometry (e.g., molar ratios of precursors).
- Reaction conditions (temperature, time, inert atmosphere requirements).
- Purification steps (e.g., recrystallization solvents, column chromatography parameters).
Include error margins (e.g., ±2°C for temperature control) and validate purity via melting point analysis and thin-layer chromatography (TLC). Cross-reference with peer-reviewed synthetic routes and disclose deviations in supplementary materials .
Q. What solvents are optimal for dissolving this compound in experimental applications?
Solvent compatibility depends on the application:
Advanced Research Questions
Q. How can conflicting data on this compound’s photostability be resolved?
Contradictions in photodegradation studies often arise from variations in experimental design:
- Light source : Compare output under UV-A (365 nm) vs. visible light.
- Matrix effects : Test stability in polymer films vs. solution phase.
- Analytical thresholds : Define degradation endpoints (e.g., >10% absorbance loss).
Replicate studies using controlled irradiance (e.g., 1.5 W/m²) and include radical scavengers (e.g., BHT) to isolate degradation pathways. Use Arrhenius plots to model kinetic discrepancies .
Q. What strategies are effective in optimizing this compound’s fluorescence quantum yield (ΦF)?
To enhance ΦF:
- Solvent selection : Use non-polar solvents (e.g., hexane) to minimize quenching.
- Structural modifications : Introduce electron-donating substituents (e.g., -OCH3) at meta-positions.
- Concentration control : Maintain ≤10⁻⁴ M to avoid aggregation-caused quenching (ACQ).
Validate using integrating sphere methods and report excitation/emission slit widths to ensure comparability across studies .
Q. How should researchers design experiments to assess this compound’s environmental impact?
Adopt a tiered approach:
Acute toxicity : Use Daphnia magna assays (OECD 202) at 0.1–10 mg/L.
Bioaccumulation : Measure log P (octanol-water partition coefficient) via shake-flask method.
Degradation : Perform OECD 301B (ready biodegradability) tests.
Include positive/negative controls and statistical validation (e.g., ANOVA with p < 0.05). Address solvent interference by using carrier solvents ≤0.01% v/v .
Q. What methodological pitfalls arise when analyzing this compound in mixed-dye systems?
Common challenges include:
- Chromatographic co-elution : Optimize gradient elution (e.g., 10–90% acetonitrile in 20 min).
- Spectroscopic overlap : Apply derivative spectroscopy or multivariate calibration (e.g., PCA).
- Matrix effects : Use standard addition methods for quantification in complex matrices (e.g., textiles).
Cross-validate with mass spectrometry (LC-MS) to confirm peak identities .
Methodological Guidelines
- Data reporting : Follow significant figure rules (e.g., report HPLC purity as 98.5% ± 0.3%, not 98.543%) and specify instrumentation models (e.g., Shimadzu LC-20AT) .
- Literature review : Prioritize primary sources (e.g., Journal of Organic Chemistry) over patents. Use SciFinder or Reaxys for structure-property queries, avoiding non-peer-reviewed databases .
- Ethical compliance : Disclose solvent disposal protocols and animal testing approvals (e.g., IACUC) where applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
